molecular formula C9H11N3O2S2 B2977910 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide CAS No. 1396554-80-5

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide

Cat. No.: B2977910
CAS No.: 1396554-80-5
M. Wt: 257.33
InChI Key: FYKCJSSRRCHBPK-UHFFFAOYSA-N
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Description

5-Oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide (CAS 1396554-80-5) is a chemical compound with the molecular formula C 9 H 11 N 3 O 2 S 2 and a molecular weight of 257.33 g/mol [ citation:1 ]. This reagent is provided for research use as a building block in medicinal chemistry and pharmacological investigation. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists [ citation:3 ]. ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. Research indicates that related analogs act as negative allosteric modulators (NAMs) of ZAC, exhibiting noncompetitive antagonism of Zn2+-induced signaling and demonstrating state-dependent inhibition [ citation:3 ]. One closely related analog, TTFB, was found to be a selective ZAC antagonist with an IC 50 in the 1-3 µM range and showed no significant activity at other tested receptors (5-HT3A, nACh, GABAA, Gly), making this chemical class a valuable pharmacological tool for exploring ZAC's physiological functions [ citation:3 ]. Furthermore, the thiazole-carboxamide scaffold is of broad interest in drug discovery. Research on similar structures has shown this core to be associated with various pharmacological activities, suggesting its utility in developing new therapeutic agents [ citation:7 ]. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-oxo-N-(1,3-thiazol-2-yl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c13-7-1-3-15-5-6(11-7)8(14)12-9-10-2-4-16-9/h2,4,6H,1,3,5H2,(H,11,13)(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKCJSSRRCHBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acid derivatives. One common method involves the condensation of 2-aminothiazole with a suitable carboxylic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Biological Activity (if reported)
This compound Not provided Likely C9H12N3O2S2* Estimated ~284–318 Thiazol-2-yl Not explicitly reported
N-(thiazol-2-yl)cyclopropanecarboxamide Not provided C7H7N3OS ~181.2 Cyclopropane ring, thiazol-2-yl Studied for crystal structure
5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide 1396567-39-7 C12H16N2O2S2 284.4 Thiophen-2-yl ethyl Safety guidelines noted
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide 1396554-84-9 C10H14N4O2S3 318.4 1,3,4-Thiadiazol-2-yl with ethylthio Not reported
Thiazol-5-ylmethyl carbamate analogs Varied Complex Varied Carbamate group, thiazol-5-yl Potential enzyme inhibition

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: The thiazol-2-yl group in the target compound contrasts with thiophen-2-yl ethyl () and 1,3,4-thiadiazol-2-yl (). Ethylthio and ethyl groups () increase hydrophobicity and molecular weight, which may affect solubility and membrane permeability.

Ring Systems: The 1,4-thiazepane core (7-membered ring) offers conformational flexibility compared to the rigid cyclopropane ring in ’s analog. This flexibility could modulate pharmacokinetic properties like metabolic stability.

Functional Groups :

  • Carboxamide vs. Carbamate : The carbamate group in analogs may confer resistance to hydrolysis compared to carboxamides, influencing drug half-life .

Limitations and Data Gaps

  • Physical Properties : Melting points, solubility, and stability data for the target compound are unavailable in the provided evidence.
  • Biological Data: No direct studies on the target compound’s bioactivity are cited, necessitating extrapolation from analogs.

Biological Activity

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole and thiazepane ring system, contributing to its unique chemical properties. The compound's molecular formula is C9H11N3O2S2C_9H_{11}N_3O_2S_2 with a molecular weight of approximately 245.33 g/mol. Its structural configuration allows it to participate in various chemical reactions, including oxidation and substitution reactions, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors involved in various biological pathways. For instance, it has shown potential as an antimicrobial and anticancer agent by targeting cellular mechanisms that regulate growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . The specific mechanisms involve the activation of caspases and alterations in mitochondrial membrane potential, leading to cell death.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains.
Induced apoptosis in cancer cell lines through caspase activation.
Explored synthesis methods and biological applications in drug development.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial effects of various thiazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity .

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